molecular formula C8H6Cl2N4 B2990830 N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 400074-75-1

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2990830
CAS No.: 400074-75-1
M. Wt: 229.06
InChI Key: RQLPFLQMVKGPGU-UHFFFAOYSA-N
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Description

Product Overview N-(3,5-Dichlorophenyl)-1H-1,2,4-triazol-5-amine ( 400074-75-1) is a chemical compound of interest in various research fields. With a molecular formula of C 8 H 6 Cl 2 N 4 and a molecular weight of 229.06 g/mol, this compound is characterized by a 1,2,4-triazole ring system substituted with an amine group and linked to a 3,5-dichlorophenyl ring . This specific structure combines a heterocyclic scaffold with a halogenated aromatic system, offering potential for diverse investigative applications. Research Applications and Value The 1,2,4-triazole ring is a privileged scaffold in medicinal and agrochemical research. Compounds containing this structure are frequently explored for their biological activities. Specifically, the 1,2,4-triazole core is known to act as an inhibitor of C14-demethylase, a key enzyme in sterol biosynthesis, which is a established target for fungicidal research . Furthermore, the 3,5-dichlorophenyl substituent may enhance the molecule's ability to interact with biological targets, potentially influencing its bioavailability and binding affinity. As such, this compound serves as a valuable building block or intermediate for researchers in the fields of synthetic chemistry, drug discovery, and agrochemical development . Its structure provides a platform for further chemical modification and structure-activity relationship (SAR) studies. Handling and Safety This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLPFLQMVKGPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed:

  • Substituted triazoles
  • Oxidized or reduced derivatives of the original compound
  • Coupled products with extended aromatic systems

Scientific Research Applications

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
N-(3,5-Dichlorophenyl)-1H-1,2,4-triazol-5-amine 1,2,4-Triazole 3,5-Dichlorophenyl Not reported Hypothesized P2X7 antagonism Inferred
N3-(4-Chlorophenyl)-1H-1,2,4-triazol-3,5-diamine 1,2,4-Triazole 4-Chlorophenyl Not reported Reduced halogen bonding
N3-(3,4-Dimethylphenyl)-1H-1,2,4-triazol-3,5-diamine 1,2,4-Triazole 3,4-Dimethylphenyl ~206.25 Improved solubility
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine 1,2,4-Triazole 2,3-Dichlorophenyl + pyridinylmethyl ~349.2 P2X7 receptor antagonist
N-(3-(((2,6-Dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine 1,2,4-Triazole Sulfonamide + 2,6-dichloro-3-methylphenyl 322.17 Enhanced enzyme binding

Research Findings and Implications

  • Electronic Effects: The 3,5-dichlorophenyl group in the target compound likely enhances metabolic stability and target affinity compared to mono-halogenated or methylated analogs due to stronger electron-withdrawing effects .
  • Solubility vs. Lipophilicity : Methyl or methoxy substituents improve solubility but may reduce membrane permeability, whereas halogenated derivatives balance lipophilicity and bioavailability .

Biological Activity

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring substituted with a dichlorophenyl group and an amine functional group. The structural formula can be represented as follows:

C8H6Cl2N4\text{C}_8\text{H}_6\text{Cl}_2\text{N}_4

This unique structure contributes to its biological activity and solubility properties, enhancing its potential applications in various fields.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, disrupting metabolic pathways. Additionally, it modulates signal transduction pathways by interacting with cellular receptors.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated efficacy against various pathogens:

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Candida albicans4Strong

The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against fungal strains like Candida albicans and certain bacterial strains .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines:

Cancer Cell LineIC50 (µM)Effectiveness
MDA-MB-231 (Breast)7.2High
HepG2 (Liver)10.0Moderate
HCT-116 (Colon)6.2High

The IC50 values indicate that the compound exhibits potent anticancer activity against breast and colon cancer cell lines .

Case Studies

Several studies have highlighted the effectiveness of this compound in both antimicrobial and anticancer contexts:

Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry demonstrated that this compound was effective against clinical strains of Staphylococcus epidermidis, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

Study 2: Anticancer Properties
In an investigation published in MDPI, the compound showed promising results against various cancer cell lines with IC50 values indicating strong cytotoxicity. The study emphasized the potential for developing new therapeutic agents based on this triazole derivative .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, and how is structural purity ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous triazole derivatives are prepared by reacting 3,5-dichloroaniline with pre-functionalized triazole precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Post-synthesis, purity is confirmed using HPLC (>95% purity threshold), while structural validation employs 1H^1H/13C^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving ambiguities in tautomeric forms or regiochemistry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H NMR identifies amine protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.0 ppm for dichlorophenyl). 13C^{13}C NMR confirms triazole carbons (δ 145–160 ppm) .
  • X-ray diffraction : Resolves tautomeric preferences (e.g., 1H- vs. 4H-triazole forms) and intermolecular interactions like hydrogen bonding or π-stacking, which influence stability .
  • FT-IR : Peaks at 3300–3400 cm1^{-1} (N–H stretch) and 1500–1600 cm1^{-1} (triazole ring vibrations) .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) elucidate electronic properties and reactivity?

  • Methodology : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrophilic/nucleophilic sites. For example, the electron-withdrawing 3,5-dichlorophenyl group lowers the LUMO energy, enhancing electrophilicity at the triazole ring. Molecular electrostatic potential (MEP) maps guide derivatization strategies for targeted bioactivity .

Q. What experimental and computational approaches resolve contradictions in biological activity data (e.g., urease inhibition vs. cytotoxicity)?

  • Methodology :

  • In vitro assays : Urease inhibition is tested via spectrophotometric methods (e.g., indophenol assay), while cytotoxicity uses MTT assays on human cell lines (e.g., HepG2). Contradictions may arise from assay-specific conditions (pH, enzyme source). Cross-validation with orthogonal assays (e.g., SPR for binding affinity) is recommended .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to urease or P2X7 receptors. Discrepancies between in silico and experimental data may indicate off-target effects or solubility limitations .

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